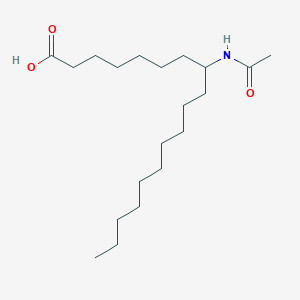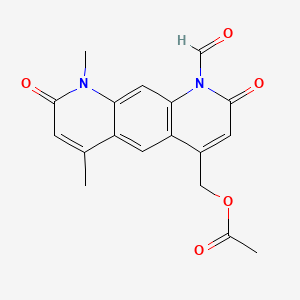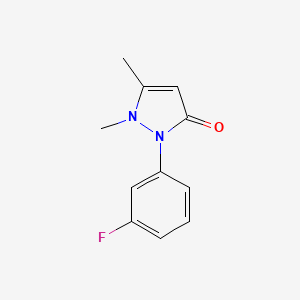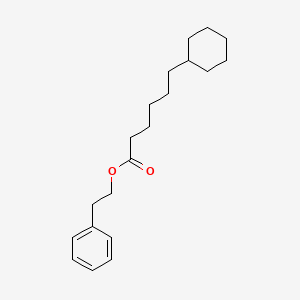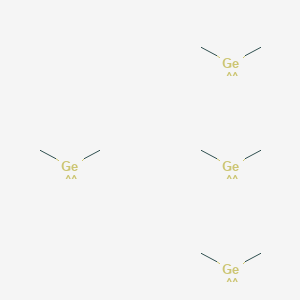
Tetragermetane, octamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetragermetane, octamethyl- is a chemical compound with the molecular formula C8H24Ge4 It is a member of the organogermanium compounds, which are characterized by the presence of germanium atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetragermetane, octamethyl- typically involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+4CH3Li→Ge(CH3)4+4LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organolithium or organomagnesium reagents. The product, Tetragermetane, octamethyl-, is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Tetragermetane, octamethyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetragermetane, octamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methyl groups in Tetragermetane, octamethyl- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions. These reactions are often conducted in polar solvents to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetragermetane, octamethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is being conducted on the potential biological activity of organogermanium compounds, including their use as antioxidants and anticancer agents.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic potential, although more research is needed to confirm their efficacy and safety.
Industry: Tetragermetane, octamethyl- is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism by which Tetragermetane, octamethyl- exerts its effects depends on the specific application. In chemical reactions, the germanium atoms can act as electron donors or acceptors, facilitating various types of chemical transformations. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through coordination bonds or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclotetrasiloxane, octamethyl-: This compound has a similar structure but contains silicon atoms instead of germanium. It is used in cosmetics and as a precursor for silicone polymers.
Octamethylcyclotetrasiloxane: Another silicon-based compound with similar applications in the production of silicone materials.
Uniqueness
Tetragermetane, octamethyl- is unique due to the presence of germanium atoms, which impart different electronic and chemical properties compared to silicon-based compounds. This makes it valuable for specific applications in electronics and materials science where the properties of germanium are advantageous.
Eigenschaften
CAS-Nummer |
6181-20-0 |
|---|---|
Molekularformel |
C8H24Ge4 |
Molekulargewicht |
410.8 g/mol |
InChI |
InChI=1S/4C2H6Ge/c4*1-3-2/h4*1-2H3 |
InChI-Schlüssel |
IRERPMNUZIEXLK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]C.C[Ge]C.C[Ge]C.C[Ge]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
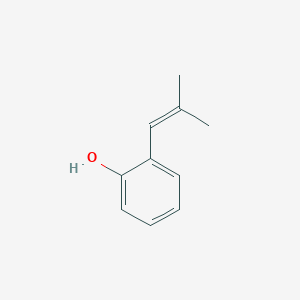
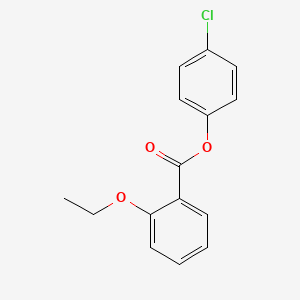

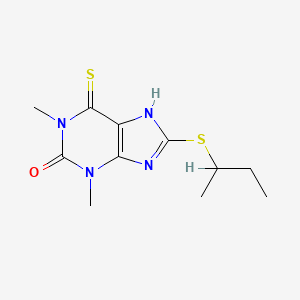

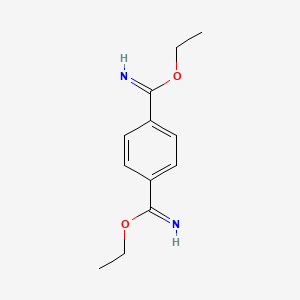
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
